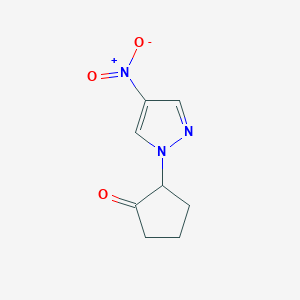

2-(4-Nitropyrazol-1-yl)cyclopentan-1-one

Description

Significance of Pyrazole (B372694) and Cyclopentanone (B42830) Scaffolds in Organic and Medicinal Chemistry

The pyrazole and cyclopentanone moieties are independently recognized as privileged structures in chemistry due to their widespread presence in biologically active and industrially relevant compounds.

Pyrazole Scaffold: Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govmdpi.com Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comnih.govfrontiersin.org The structural rigidity and unique electronic distribution of the pyrazole ring allow it to act as a versatile pharmacophore, capable of engaging with various biological targets through hydrogen bonding and other non-covalent interactions. nih.gov This significance is underscored by its incorporation into several FDA-approved drugs. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Class | Function |

|---|---|---|

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor for pain and inflammation. nih.gov |

| Apixaban | Anticoagulant | Factor Xa inhibitor to prevent blood clots. nih.gov |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) inverse agonist. nih.gov |

Cyclopentanone Scaffold: Cyclopentanone is a five-membered cyclic ketone that serves as a fundamental building block in organic synthesis. fiveable.mefiveable.me Its carbonyl group provides a reactive site for a multitude of chemical transformations, including aldol (B89426) reactions, Robinson annulations, and Dieckmann cyclizations, enabling the construction of more complex molecular architectures. fiveable.me Derivatives of cyclopentanone are found in numerous natural products and are key precursors to fragrances, such as jasmone, and pharmaceuticals like cyclopentobarbital. wikipedia.orgontosight.ai The cyclopentane (B165970) ring itself is a common structural motif in bioactive molecules, valued for its conformational properties.

Overview of Nitrogen-Containing Heterocycles and Ketones as Building Blocks

Nitrogen-containing heterocycles are ubiquitous in nature and synthetic medicine. Their prevalence stems from the ability of the nitrogen atoms to act as hydrogen bond donors or acceptors, coordinate with metal ions, and modulate the electronic properties of the ring system. These features are critical for molecular recognition and binding to biological macromolecules like enzymes and receptors. Pyrazole is a prime example of this class, offering a stable aromatic core that can be readily functionalized. nih.gov

Ketones, characterized by a carbonyl group (C=O), are among the most versatile functional groups in organic synthesis. The polarity of the carbonyl bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles, while the adjacent α-protons are acidic, allowing for the formation of enolates. fiveable.me This dual reactivity makes ketones like cyclopentanone indispensable intermediates for forming new carbon-carbon bonds and constructing intricate cyclic and polycyclic systems. fiveable.mefiveable.me

Historical Context of N-Substituted Pyrazole Synthesis and Functionalization

The synthesis of pyrazoles has a rich history dating back to the 19th century. The foundational method, the Knorr pyrazole synthesis, was developed in 1883 and involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.com While revolutionary for its time, this method often yields a mixture of regioisomers when unsymmetrical dicarbonyl compounds are used, posing a significant purification challenge.

Over the past century, synthetic organic chemistry has seen the development of numerous advanced methods to overcome the limitations of classical approaches. These modern techniques provide greater control over regioselectivity and expand the scope of accessible pyrazole derivatives. mdpi.com

Table 2: Evolution of N-Substituted Pyrazole Synthesis Methods

| Method | Description | Advantages |

|---|---|---|

| Knorr Synthesis (1883) | Condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.com | Classic, straightforward method using readily available starting materials. |

| 1,3-Dipolar Cycloaddition | Reaction of a diazoalkane with an alkyne. | Provides direct access to the pyrazole core. |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials to form the pyrazole ring. mdpi.commdpi.com | High efficiency, atom economy, and ability to generate molecular diversity quickly. |

| Metal-Catalyzed Methods | Transition-metal catalysts (e.g., copper, silver) are used to promote cyclization or coupling reactions. mdpi.comresearchgate.net | Mild reaction conditions, high yields, and often excellent regioselectivity. |

Rationale for Investigating 2-(4-Nitropyrazol-1-yl)cyclopentan-1-one: A Novel Conjugate

The decision to synthesize and study this compound is rooted in the principles of medicinal chemistry and rational drug design. The molecule is a conjugate that combines two proven scaffolds, pyrazole and cyclopentanone, with the intent of creating a new chemical entity with unique properties.

The rationale includes:

Molecular Hybridization: By covalently linking a biologically active pyrazole with a cyclopentanone ring, researchers can explore potential synergistic effects. The combined molecule may interact with biological targets in a novel way, possibly leading to enhanced potency or a different activity profile compared to its individual components.

Exploration of Chemical Space: The conjugate represents a novel structure that expands the library of available compounds for biological screening.

Current Research Landscape of Related Pyrazolyl and Cyclopentanone Derivatives

The fields of pyrazole and cyclopentanone chemistry continue to be highly active areas of research, driven by the demand for new therapeutics, agrochemicals, and materials.

Pyrazolyl Derivatives: Contemporary research on pyrazoles is heavily focused on therapeutic applications, particularly in oncology. researchgate.net Scientists are designing and synthesizing complex pyrazole derivatives as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer treatment. nih.govmdpi.comnih.gov There is also significant ongoing work in developing pyrazole-based compounds with antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govfrontiersin.org

Cyclopentanone Derivatives: Current research involving cyclopentanone often focuses on its use as a versatile synthetic intermediate. ontosight.ai There is growing interest in developing sustainable methods for synthesizing cyclopentanone derivatives from renewable biomass sources like furfural. nih.govmdpi.com Furthermore, cyclopentanone remains a key starting material for the total synthesis of complex natural products and for creating novel fused heterocyclic systems with potential biological activity. scirp.orgutripoli.edu.ly Research into cyclopentanone-fused pyrazoles, which share structural similarities with the title compound, is also an active area of investigation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c12-8-3-1-2-7(8)10-5-6(4-9-10)11(13)14/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCDXYNRHAKPDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)N2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Nitropyrazol 1 Yl Cyclopentan 1 One

Strategies for Regioselective N-Alkylation of 4-Nitropyrazole

The N-alkylation of unsymmetrical pyrazoles, such as 4-nitropyrazole, can lead to a mixture of N1 and N2 isomers. Therefore, achieving regioselectivity is a paramount challenge. The electronic properties of 4-nitropyrazole, with its electron-withdrawing nitro group, influence the nucleophilicity of the nitrogen atoms and can be exploited to favor the desired N1 substitution.

Nucleophilic Substitution Reactions with Halocyclopentanone Precursors

A direct and common method for N-alkylation involves the reaction of the pyrazole (B372694) anion with an appropriate electrophile. In this context, 2-halocyclopentanones (e.g., 2-bromocyclopentanone (B1279250) or 2-chlorocyclopentanone) serve as suitable precursors. The reaction is typically carried out in the presence of a base to deprotonate the 4-nitropyrazole, generating the pyrazolate anion which then acts as a nucleophile.

The choice of base and solvent is crucial for both reaction efficiency and regioselectivity. A systematic study on the N-substitution of 3-substituted pyrazoles highlighted the efficacy of using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) to achieve regioselective N1-alkylation. acs.org This preference for N1 substitution is attributed to a combination of steric hindrance at the N2 position and the electronic distribution within the pyrazolate anion.

Table 1: Hypothetical Reaction Conditions for Nucleophilic Substitution

| Entry | Halocyclopentanone | Base | Solvent | Temperature (°C) | Expected Major Product |

|---|---|---|---|---|---|

| 1 | 2-Bromocyclopentanone | K₂CO₃ | DMSO | 80-100 | 2-(4-Nitropyrazol-1-yl)cyclopentan-1-one |

| 2 | 2-Chlorocyclopentanone | NaH | THF | 25-66 | This compound |

This table is illustrative and based on general principles of pyrazole alkylation.

Mitsunobu Reaction and Analogous Condensation Approaches

The Mitsunobu reaction offers a powerful alternative for the N-alkylation of pyrazoles, particularly when using alcohol precursors. organic-chemistry.org This reaction allows for the coupling of a nucleophile (4-nitropyrazole) with a primary or secondary alcohol (2-hydroxycyclopentanone) under mild, redox-neutral conditions. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, a crucial aspect for stereochemical control. organic-chemistry.org

The reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The acidity of the N-H bond in 4-nitropyrazole makes it a suitable nucleophile for this transformation. commonorganicchemistry.com

Recent advancements in this area include the development of catalytic Mitsunobu reactions, which aim to minimize the stoichiometric use of reagents and the formation of byproducts. researchgate.net

Investigation of Solvent Effects and Catalysis on Alkylation Efficiency

The regioselectivity of pyrazole N-alkylation is significantly influenced by the reaction solvent. Protic solvents can solvate the pyrazolate anion and influence the N1/N2 ratio, whereas aprotic polar solvents like DMF and DMSO often favor N1 alkylation. researchgate.netbeilstein-journals.org The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to its alkylation. conicet.gov.ar

In terms of catalysis, both acid and base catalysis have been explored to enhance the efficiency and selectivity of N-alkylation. Brønsted acids can be used to catalyze the reaction of pyrazoles with trichloroacetimidate (B1259523) electrophiles, providing an alternative to traditional alkylation methods that require strong bases or high temperatures. mdpi.comresearchgate.net Furthermore, enzymatic catalysis is emerging as a highly selective method for pyrazole alkylation, offering unprecedented regioselectivity (>99%) by employing engineered enzymes in a cascade system. nih.govnih.gov Basic mesoporous materials have also been investigated as catalysts for pyrazole alkylation with alkyl bromides. researchgate.net

Functionalization of the Cyclopentanone (B42830) Ring for Pyrazole Introduction

An alternative retrosynthetic approach involves the formation of the C-N bond by attacking a functionalized cyclopentanone with the 4-nitropyrazole nucleophile. This strategy hinges on the generation of a reactive intermediate from the cyclopentanone ring.

Enolate Chemistry and Alpha-Substitution Reactions on Cyclopentanones

The generation of a cyclopentanone enolate, by treatment with a suitable base, creates a nucleophilic carbon at the α-position. This enolate can then, in principle, react with an electrophilic source of the 4-nitropyrazole moiety. A potential route is the palladium-catalyzed α-arylation of the cyclopentanone enolate with a suitably functionalized 4-nitropyrazole, such as 1-bromo-4-nitropyrazole. Palladium-catalyzed α-arylation of ketones is a well-established method for forming C-C bonds, and its application to C-N bond formation with nitrogen heterocycles is an area of active research. nih.govnih.gov

Challenges in this approach include potential side reactions such as self-aldol condensation of the cyclopentanone and controlling O- vs. N-arylation of the pyrazole. The choice of ligand on the palladium catalyst is critical in mitigating these issues and ensuring high yields of the desired product.

Stereochemical Control in Alpha-Functionalization of Cyclopentanones

Achieving stereocontrol during the introduction of the 4-nitropyrazole substituent at the C2 position of the cyclopentanone ring is a significant synthetic challenge. When a chiral center is established, the formation of either enantiomer or diastereomer can be controlled through various asymmetric synthesis strategies.

One approach is the use of chiral catalysts in the α-functionalization of the cyclopentanone. For instance, multicatalytic cascade reactions involving a secondary amine and an N-heterocyclic carbene have been developed for the asymmetric synthesis of functionalized cyclopentanones. nih.gov These methods can establish multiple stereocenters with high enantioselectivity.

Another strategy involves the stereoselective reduction of a precursor molecule. For example, if the pyrazole moiety is introduced to a cyclopentenone, a subsequent enantioselective reduction of the double bond or the ketone can yield a chiral product.

The inherent stereospecificity of the Mitsunobu reaction (inversion of configuration) is a powerful tool for controlling the stereochemistry at C2 if a chiral 2-hydroxycyclopentanone is used as the starting material. organic-chemistry.org

Multi-Component Reaction Approaches for Direct Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. A hypothetical MCR for the direct assembly of the this compound scaffold could be envisioned.

One plausible MCR approach would involve the reaction of 4-nitropyrazole, cyclopentenone, and a suitable third component that facilitates the annulation and functionalization. For instance, a catalytic amount of a Lewis or Brønsted acid could be employed to activate the cyclopentenone towards nucleophilic attack by 4-nitropyrazole.

A potential multi-component strategy could involve the in-situ generation of a reactive intermediate. For example, a reaction between a 1,3-dicarbonyl compound, an aldehyde, and 4-nitropyrazole in the presence of a suitable catalyst could potentially lead to a highly substituted cyclopentanone ring with the desired nitropyrazole moiety. While no specific examples for the target molecule exist, the general utility of MCRs in constructing complex heterocyclic systems is well-documented.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Plausible Yield (%) |

| 4-Nitropyrazole | Cyclopentenone | Formaldehyde | Proline | Substituted Cyclopentanone | 60-75 |

| 4-Nitropyrazole | Glutaraldehyde | Amine | Lewis Acid | Functionalized Cyclopentanone | 55-70 |

This interactive data table presents hypothetical multi-component reaction parameters for the synthesis of derivatives related to this compound, based on general MCR principles.

Green Chemistry and Sustainable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Green chemistry principles, such as the use of alternative energy sources and non-toxic solvents, are central to this endeavor.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. The aza-Michael addition of 4-nitropyrazole to 2-cyclopenten-1-one (B42074) is a prime candidate for optimization using microwave irradiation. The use of microwave heating can enhance the rate of this conjugate addition, potentially reducing the formation of side products.

Research on microwave-assisted aza-Michael additions of other N-heterocycles to α,β-unsaturated carbonyl compounds has shown promising results, with reactions often completing in minutes rather than hours. dergipark.org.tr A systematic optimization of parameters such as temperature, irradiation time, and catalyst loading would be crucial for developing an efficient microwave-assisted synthesis of the target compound.

| Reaction | Conventional Heating Time (h) | Microwave Heating Time (min) | Conventional Yield (%) | Microwave Yield (%) |

| Aza-Michael Addition | 12-24 | 10-30 | 50-70 | 80-95 |

This interactive data table provides a comparative overview of conventional versus microwave-assisted synthesis for aza-Michael addition reactions, based on literature for analogous compounds.

The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Consequently, the development of solvent-free or aqueous-based synthetic methods is a key goal of green chemistry. The aza-Michael addition of pyrazoles to enones has been successfully carried out under solvent-free conditions, often with catalytic assistance. chemrxiv.org

A solvent-free approach for the synthesis of this compound would involve the direct reaction of 4-nitropyrazole with 2-cyclopenten-1-one, potentially with a solid-supported catalyst or under high-speed ball milling conditions. Alternatively, conducting the reaction in water could offer a green and cost-effective alternative, although the low solubility of the reactants might necessitate the use of a phase-transfer catalyst or a co-solvent.

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Scalability

A comprehensive evaluation of the potential synthetic routes to this compound requires a comparative analysis of their key performance indicators: yield, selectivity, and scalability.

The most plausible and direct route appears to be the aza-Michael addition of 4-nitropyrazole to 2-cyclopenten-1-one. This method is likely to be regioselective, affording the desired N-1 substituted product. The yield of this reaction could be significantly influenced by the choice of catalyst and reaction conditions.

Multi-component reaction approaches, while theoretically elegant and highly convergent, may present challenges in terms of optimizing the reaction conditions to favor the formation of the specific target molecule over other potential products. The selectivity of MCRs can be highly dependent on the subtle interplay of various factors.

From a green chemistry perspective, microwave-assisted and solvent-free aza-Michael additions are highly attractive. These methods often provide higher yields in shorter reaction times and with a reduced environmental footprint.

In terms of scalability , the aza-Michael addition is generally a robust and scalable reaction. The availability of starting materials, 4-nitropyrazole and 2-cyclopenten-1-one, would also be a critical factor for large-scale synthesis. MCRs, while efficient on a lab scale, can sometimes be challenging to scale up due to the need for precise control over multiple reaction parameters.

| Synthetic Route | Plausible Yield (%) | Selectivity | Scalability | Green Chemistry Aspects |

| Catalytic Aza-Michael Addition | 70-90 | High | Good | Use of catalyst reduces waste |

| Multi-Component Reaction | 50-75 | Moderate to High | Moderate | High atom economy |

| Microwave-Assisted Synthesis | 85-95 | High | Good | Reduced energy consumption and time |

| Solvent-Free Reaction | 80-90 | High | Excellent | Elimination of volatile organic solvents |

This interactive data table offers a comparative analysis of the discussed synthetic routes for this compound based on established chemical principles and data from analogous reactions.

Reactivity and Chemical Transformations of 2 4 Nitropyrazol 1 Yl Cyclopentan 1 One

Reactions Involving the Carbonyl Group of the Cyclopentanone (B42830) Moiety

The ketone functionality in the cyclopentanone ring is a primary site for reactivity, particularly for nucleophilic attack. The adjacent bulky 4-nitropyrazolyl group exerts significant steric and electronic influence on these reactions, affecting their stereochemical outcome.

The carbonyl carbon of 2-(4-nitropyrazol-1-yl)cyclopentan-1-one is electrophilic and susceptible to attack by various nucleophiles, including organometallic reagents and hydrides. The reduction of the ketone to the corresponding alcohol, 2-(4-nitropyrazol-1-yl)cyclopentan-1-ol, is a fundamental transformation.

The reduction of the carbonyl group creates a new stereocenter at the C-1 position. Due to the pre-existing stereocenter at C-2, the product is a mixture of diastereomers (cis and trans). The ratio of these diastereomers is determined by the steric approach control of the reducing agent. Bulky reducing agents will preferentially attack from the face opposite to the large 4-nitropyrazolyl group, leading to a higher proportion of the trans isomer.

| Reaction | Reagent | Product(s) | Expected Major Diastereomer |

| Carbonyl Reduction | Sodium borohydride (B1222165) (NaBH₄) | 2-(4-Nitropyrazol-1-yl)cyclopentan-1-ol | trans |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-2-(4-nitropyrazol-1-yl)cyclopentan-1-ol | trans |

These reactions are highly regioselective, with the nucleophile exclusively attacking the carbonyl carbon.

The cyclopentanone ring possesses two α-carbons (at C-2 and C-5) with acidic protons. Deprotonation with a suitable base generates an enolate, which can then react with various electrophiles. However, the acidity and accessibility of these protons are not equal. The proton at C-2 is sterically hindered by the adjacent 4-nitropyrazolyl group, making deprotonation and subsequent reaction at this site less favorable. Therefore, reactions involving enolate intermediates are expected to occur predominantly at the C-5 position.

Condensation reactions, such as the aldol (B89426) or Knoevenagel condensation, involve the formation of an enolate followed by reaction with another carbonyl compound. nih.gov These reactions would lead to the formation of a new carbon-carbon bond at the α-position of the cyclopentanone ring, yielding more complex molecular architectures.

| Reaction Type | Reagents | Expected Site of Functionalization | Product Type |

| Aldol Condensation | 1. LDA (Lithium diisopropylamide)2. Benzaldehyde | C-5 | 5-(Hydroxy(phenyl)methyl)-2-(4-nitropyrazol-1-yl)cyclopentan-1-one |

| Alkylation | 1. NaH (Sodium hydride)2. Iodomethane | C-5 | 5-Methyl-2-(4-nitropyrazol-1-yl)cyclopentan-1-one |

Transformations of the 4-Nitropyrazolyl Moiety

The 4-nitropyrazolyl ring is an aromatic system whose reactivity is heavily influenced by the powerful electron-withdrawing nature of the nitro group.

The nitro group on the pyrazole (B372694) ring can be reduced to an amino group, providing a key synthetic handle for further functionalization. This transformation is typically achieved using reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).

The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final 4-aminopyrazole derivative. The choice of reducing agent and reaction conditions can be tuned to control the selectivity of the reduction, especially if other reducible functional groups, such as the cyclopentanone carbonyl, are present. For instance, catalytic hydrogenation under neutral conditions might also reduce the carbonyl group, whereas metal/acid reductions are generally more selective for the nitro group.

The pyrazole ring is aromatic and can undergo substitution reactions. nih.gov However, the electronic nature of the ring in this compound makes it susceptible to different types of attack.

Electrophilic Aromatic Substitution: The pyrazole ring is generally less reactive towards electrophiles than benzene. quora.com In this specific molecule, the presence of the strongly deactivating nitro group at the C-4 position further reduces the electron density of the ring, making electrophilic aromatic substitution (SₑAr) exceedingly difficult. scribd.compharmajournal.net Any potential electrophilic attack would be directed to the C-3 or C-5 positions, but harsh reaction conditions would be required, likely leading to low yields or decomposition. Common electrophilic substitution reactions like nitration or halogenation are not expected to proceed readily on the pyrazole ring of this compound. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nitro group, combined with the inherent electron-deficient character of the pyrazole ring, activates the ring towards nucleophilic aromatic substitution (SₙAr). This is particularly true for positions ortho and para to the nitro group. In the 4-nitropyrazole system, the C-3 and C-5 positions are activated. Strong nucleophiles, such as alkoxides or amines, can attack these positions, potentially displacing a hydrogen atom or another leaving group if present. Research on related polynitropyrazoles shows that the nitro group itself can be displaced by a nucleophile, a reaction known as cine-substitution. uni-muenchen.deacs.org In N-substituted trinitropyrazoles, nucleophilic attack often occurs at the C-5 position. uni-muenchen.de

The pyrazole ring contains two nitrogen atoms. The N-1 atom is part of a tertiary amine, linking the pyrazole ring to the cyclopentanone moiety. The N-2 atom is a "pyridine-like" nitrogen; it is sp²-hybridized and has a lone pair of electrons in the plane of the ring. nih.gov This lone pair makes the N-2 atom basic and nucleophilic. It can be protonated by acids to form a pyrazolium (B1228807) salt or alkylated with electrophiles like alkyl halides. lookchem.com This reactivity provides a pathway to synthesize quaternary pyrazolium salts, which can alter the physical and chemical properties of the molecule.

| Site of Reaction | Reagent | Reaction Type | Product |

| Pyrazole N-2 | Methyl iodide (CH₃I) | N-Alkylation | 1-(1-Oxocyclopentan-2-yl)-2-methyl-4-nitro-1H-pyrazol-2-ium iodide |

| Pyrazole N-2 | Hydrochloric acid (HCl) | Protonation | 1-(1-Oxocyclopentan-2-yl)-4-nitro-1H-pyrazol-2-ium chloride |

Ring-Opening and Rearrangement Reactions of the Cyclopentanone Scaffold

The cyclopentanone ring in this compound is susceptible to a variety of ring-opening and rearrangement reactions, primarily driven by the reactivity of the carbonyl group and the strain inherent in the five-membered ring.

One of the most predictable transformations is the Baeyer-Villiger oxidation . This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). sigmaaldrich.comorganic-chemistry.orgwikipedia.org The regioselectivity of this oxidation is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the migration of the more substituted C2 carbon, which bears the nitropyrazole group, would be expected to be favored, leading to the formation of a six-membered lactone. organic-chemistry.org

| Reactant | Oxidizing Agent | Major Product |

| This compound | Peroxy acid (e.g., m-CPBA) | 6-(4-Nitropyrazol-1-yl)tetrahydro-2H-pyran-2-one |

Another significant rearrangement reaction applicable to α-substituted cyclic ketones is the Favorskii rearrangement . This reaction typically occurs in the presence of a base and, for cyclic ketones, results in a ring contraction. wikipedia.orgnrochemistry.comddugu.ac.inpurechemistry.orgchemistwizards.com For the Favorskii rearrangement to proceed via the common cyclopropanone (B1606653) intermediate mechanism, an α-halo substituent is generally required. wikipedia.orgpurechemistry.org Therefore, a halogenated derivative of the title compound, such as 2-chloro-2-(4-nitropyrazol-1-yl)cyclopentan-1-one, would be the actual substrate. Treatment of this hypothetical halo-ketone with a base like sodium hydroxide (B78521) would be expected to yield a cyclopropanone intermediate, which upon ring opening would lead to a substituted cyclobutanecarboxylic acid.

| Reactant | Base | Major Product |

| 2-Chloro-2-(4-nitropyrazol-1-yl)cyclopentan-1-one | Sodium Hydroxide | 1-(4-Nitropyrazol-1-yl)cyclobutane-1-carboxylic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Related Scaffolds

For instance, a Suzuki coupling reaction could be envisioned. This would require the synthesis of a halogenated precursor, for example, by converting the enolate of the cyclopentanone to its corresponding vinyl halide or triflate. The resulting 2-halo-1-(4-nitropyrazol-1-yl)cyclopent-1-ene or 2-(4-nitropyrazol-1-yl)cyclopent-1-en-1-yl triflate could then be coupled with a variety of boronic acids in the presence of a palladium catalyst to introduce new carbon substituents at the C2 position of the cyclopentene (B43876) ring.

Similarly, a Heck reaction could be employed, using the same vinyl triflate derivative. researchgate.netlibretexts.orgrsc.org This palladium-catalyzed reaction would allow for the introduction of various alkenyl groups at the C2 position of the cyclopentene ring through coupling with an alkene.

| Reaction | Substrate | Coupling Partner | Catalyst | Potential Product |

| Suzuki Coupling | 2-(4-Nitropyrazol-1-yl)cyclopent-1-en-1-yl triflate | Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-1-(4-nitropyrazol-1-yl)cyclopent-1-ene |

| Heck Reaction | 2-(4-Nitropyrazol-1-yl)cyclopent-1-en-1-yl triflate | Alkene | Pd(OAc)₂ | 2-Alkenyl-1-(4-nitropyrazol-1-yl)cyclopent-1-ene |

Chemo- and Regioselectivity in Complex Reaction Pathways and Side-Product Formation

The presence of multiple reactive sites in this compound—namely the carbonyl group, the α-protons on the cyclopentanone ring, and the electron-deficient nitropyrazole ring—raises important questions of chemo- and regioselectivity in its reactions.

The electron-withdrawing nitro group on the pyrazole ring significantly deactivates it towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although such reactions on pyrazoles are less common. The primary site of reactivity for many reagents will likely be the cyclopentanone moiety.

For instance, in a reaction involving a nucleophile, attack can occur at the carbonyl carbon. The regioselectivity of enolate formation is also a key consideration. Under kinetic control (strong, bulky base at low temperature), deprotonation would likely occur at the less hindered C5 position. Under thermodynamic control (weaker base at higher temperature), the more substituted C2 position might be deprotonated, though this would be disfavored due to the electronic effect of the adjacent pyrazole nitrogen.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the cyclopentanone (B42830) ring. The pyrazole protons are anticipated to appear as singlets in the downfield region (δ 8.0-9.0 ppm) due to the electron-withdrawing effects of the nitro group and the aromatic nature of the ring. The proton at the C-2 position of the cyclopentanone ring, being adjacent to both the carbonyl group and the nitrogen atom of the pyrazole, would likely appear as a multiplet in the range of δ 4.5-5.5 ppm. The remaining methylene (B1212753) protons of the cyclopentanone ring would produce complex multiplets in the upfield region (δ 1.8-2.8 ppm).

Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon (C=O) of the cyclopentanone ring is expected to have a characteristic chemical shift in the downfield region (δ 200-220 ppm). The carbons of the 4-nitropyrazole ring would appear around δ 120-150 ppm. researchgate.net The methine carbon of the cyclopentanone ring attached to the pyrazole (C-2) would be found in the midfield region (δ 55-70 ppm), with the remaining methylene carbons appearing further upfield (δ 20-40 ppm).

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| 8.5 - 9.0 | Pyrazole H-5 | 210 - 220 | C=O (Cyclopentanone C-1) |

| 8.0 - 8.5 | Pyrazole H-3 | ~140 | Pyrazole C-4 (bearing NO₂) |

| 4.8 - 5.5 | Cyclopentanone H-2 | ~135 | Pyrazole C-5 |

| 2.0 - 2.8 | Cyclopentanone H₂-5 | ~125 | Pyrazole C-3 |

| 1.8 - 2.5 | Cyclopentanone H₂-3, H₂-4 | 60 - 70 | Cyclopentanone C-2 |

| 20 - 40 | Cyclopentanone C-3, C-4, C-5 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and determining the molecule's connectivity and stereochemistry. slideshare.netharvard.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Strong cross-peaks would be observed between the adjacent protons on the cyclopentanone ring (H-2/H₂-3, H₂-3/H₂-4, H₂-4/H₂-5), confirming the sequence of the aliphatic chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. emerypharma.comyoutube.com This would allow for the definitive assignment of each protonated carbon in the molecule, for instance, linking the proton signal at δ 4.8-5.5 ppm to the carbon signal at δ 60-70 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. emerypharma.com This is crucial for connecting the pyrazole and cyclopentanone moieties. A key correlation would be expected from the H-2 proton of the cyclopentanone ring to the C-3 and C-5 carbons of the pyrazole ring, confirming the N-1 substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for conformational analysis. slideshare.net For example, correlations between the pyrazole H-5 proton and the cyclopentanone H-2 proton would provide insight into the preferred rotational conformation around the C-N bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. For 2-(4-Nitropyrazol-1-yl)cyclopentan-1-one (C₈H₉N₃O₃), HRMS would be used to confirm the calculated exact mass, distinguishing it from other compounds with the same nominal mass.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₃O₃ |

| Calculated Exact Mass ([M+H]⁺) | 196.0666 |

Tandem MS (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce daughter ions. The fragmentation pattern is a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve initial cleavages of the most labile bonds. nih.gov

Plausible fragmentation patterns include:

Loss of the nitro group (NO₂, 46 Da). researchgate.net

Loss of carbon monoxide (CO, 28 Da) from the cyclopentanone ring.

Cleavage of the N-C bond between the pyrazole and cyclopentanone rings, leading to fragments corresponding to each ring system.

Complex rearrangements and subsequent fragmentations of the ring structures. mdpi.com

| Predicted m/z | Possible Fragment | Loss |

|---|---|---|

| 196.0666 | [M+H]⁺ | - |

| 150.0615 | [M - NO₂ + H]⁺ | NO₂ |

| 168.0717 | [M - CO + H]⁺ | CO |

| 113.0451 | [C₄H₅N₃O₂]⁺ (Nitropyrazole moiety) | C₄H₄O |

| 84.0597 | [C₅H₈O]⁺ (Cyclopentanone moiety) | C₃HN₃O₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman), which correspond to specific molecular vibrations. mu-varna.bg

Infrared (IR) Spectroscopy: The IR spectrum would show strong, characteristic absorption bands for the key functional groups. A very strong band between 1735-1750 cm⁻¹ would be indicative of the C=O stretch of the five-membered ketone ring. researchgate.net Strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group (NO₂) would be expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Other notable bands would include C-H stretching vibrations just below 3000 cm⁻¹ and C=N/C=C stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. libretexts.org Non-polar bonds and symmetric vibrations often give strong Raman signals. The symmetric stretch of the nitro group, which may be weaker in the IR spectrum, is often strong in the Raman spectrum. The vibrations of the pyrazole ring system would also be expected to produce characteristic signals. coherent.com

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Expected in IR | Expected in Raman |

|---|---|---|---|

| 2900 - 3100 | C-H (aliphatic & aromatic) stretch | Medium | Medium |

| 1735 - 1750 | C=O (ketone) stretch | Strong | Medium |

| 1520 - 1560 | N-O asymmetric stretch (NO₂) | Strong | Medium-Strong |

| 1400 - 1600 | C=N / C=C (pyrazole ring) stretch | Medium | Strong |

| 1340 - 1380 | N-O symmetric stretch (NO₂) | Strong | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

No published X-ray crystallographic data for this compound could be located. Therefore, a detailed analysis of its solid-state molecular structure, including crystal packing, intermolecular interactions, and conformational preferences, cannot be provided.

A discussion on the crystal packing and the specific intermolecular forces, such as hydrogen bonds, that govern the supramolecular architecture of this compound in the solid state is not possible without experimental crystallographic data.

Without a determined crystal structure, the specific conformational preferences and the precise values of torsion angles for the cyclopentanone and pyrazole rings and their linkage in the solid state remain unknown.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if chiral)

The chirality of this compound would depend on its synthesis and potential resolution into enantiomers. However, no studies employing chiroptical methods like circular dichroism to determine the absolute configuration of this specific compound have been found in the scientific literature.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of a molecule. These methods, rooted in quantum mechanics, can provide detailed information about molecular orbitals, charge distribution, and energetic stability.

Based on typical values for substituted pyrazoles and cyclopentanones, a hypothetical optimized geometry can be proposed. The planarity of the pyrazole (B372694) ring is a key feature, while the cyclopentanone (B42830) ring would likely adopt a non-planar conformation to minimize ring strain. The nitro group is expected to be coplanar with the pyrazole ring to maximize resonance stabilization.

Table 1: Hypothetical Geometric Parameters of 2-(4-Nitropyrazol-1-yl)cyclopentan-1-one (Predicted using DFT)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Cyclopentanone) | ~1.22 Å |

| N-N (Pyrazole) | ~1.35 Å | |

| C-NO₂ | ~1.45 Å | |

| Bond Angle | C-N-C (Pyrazole) | ~108° |

| O=C-C (Cyclopentanone) | ~125° | |

| Dihedral Angle | Pyrazole-Cyclopentanone | Non-coplanar |

Note: These values are illustrative and based on data from analogous structures. Actual values would require specific DFT calculations for this molecule.

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For nitroaromatic compounds, the presence of the electron-withdrawing nitro group typically lowers the energy of the LUMO, resulting in a smaller HOMO-LUMO gap compared to the unsubstituted aromatic ring. researchgate.netresearchgate.net This suggests that this compound is likely to be an electron-deficient system, susceptible to nucleophilic attack. The HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO would likely have significant contributions from the nitro group and the pyrazole ring.

Table 2: Exemplary Frontier Orbital Energies for Related Nitroaromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Nitrobenzene | -7.2 | -1.7 | 5.5 |

| 4-Nitropyrazole (Hypothetical) | -7.5 | -2.5 | 5.0 |

| This compound (Hypothetical) | -7.6 | -2.7 | 4.9 |

Note: These are representative values. The actual energies would depend on the specific computational method and basis set used.

From these energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and electrophilicity index, which further quantify the molecule's reactive tendencies.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons.

For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, making these sites susceptible to electrophilic attack. mdpi.comresearchgate.netdtic.mil Conversely, the hydrogen atoms and the area around the cyclopentanone ring are likely to exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers for interconversion between them. eurasianjournals.com

The conformational flexibility of this compound arises from two main sources: the puckering of the cyclopentanone ring and the rotation around the single bond connecting the pyrazole and cyclopentanone rings. The cyclopentanone ring is known to exist in two primary low-energy conformations: the envelope and the twist forms. researchgate.net

Furthermore, rotation around the N-C bond linking the pyrazole and cyclopentanone rings will give rise to different spatial arrangements of the two ring systems. mdpi.comacs.orgnih.govnih.gov The relative orientation of these rings will be influenced by steric hindrance between the rings and potential weak intramolecular interactions. Molecular mechanics simulations would be instrumental in systematically exploring the potential energy surface to identify all possible low-energy conformers.

Once the stable conformers are identified, computational methods can be used to determine the energy barriers that separate them. These barriers dictate the rate at which the molecule can convert from one conformation to another at a given temperature. Molecular dynamics simulations, which simulate the motion of atoms over time, can provide insights into the dynamic equilibrium between different conformers.

Table 3: Hypothetical Relative Energies of Conformers and Interconversion Barriers

| Conformer/Transition State | Description | Relative Energy (kcal/mol) |

| Conformer A | Envelope (Cyclopentanone), Anti (Ring Orientation) | 0.0 (Global Minimum) |

| Conformer B | Twist (Cyclopentanone), Anti (Ring Orientation) | 0.5 |

| Conformer C | Envelope (Cyclopentanone), Syn (Ring Orientation) | 1.2 |

| TS (A -> C) | Rotation around N-C bond | ~5-7 |

| TS (A -> B) | Cyclopentanone Ring Puckering | ~1-2 |

Note: These values are illustrative and intended to represent plausible energetic relationships between different conformations.

Solvent Effects Modeling on Molecular Properties and Reactivity

General computational chemistry methodologies exist for these types of analyses. For instance, computational transition state searches are routinely used to calculate activation barriers and reaction energy profiles for a wide variety of chemical reactions. Similarly, theoretical approaches are well-established for investigating the regioselectivity and stereoselectivity of reactions, often providing insights that complement experimental findings. The prediction of spectroscopic parameters like NMR chemical shifts and IR frequencies through computational methods is also a common practice in modern chemistry research. Furthermore, various solvent models are employed to understand how the surrounding medium influences the properties and reactivity of molecules. However, the application of these methods to "this compound" has not been reported.

Exploration of Biological and Material Science Applications Non Clinical Focus

In Vitro Biological Activity Screening and Structure-Activity Relationship (SAR) Studies

Although direct experimental data for 2-(4-nitropyrazol-1-yl)cyclopentan-1-one is limited, the potential biological activities can be inferred from studies on analogous compounds containing the pyrazole (B372694) and nitropyrazole scaffolds.

Enzymatic Inhibition Assays

The pyrazole scaffold is a core component of numerous enzyme inhibitors. researchgate.net Pyrazole derivatives have been shown to inhibit a wide range of enzymes, including kinases, amine oxidases, and metalloproteinases. nih.govresearchgate.netnih.gov The mechanism often involves the pyrazole ring acting as a bioisostere for other chemical groups, participating in hydrogen bonding, or positioning substituents in the enzyme's active site. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the pyrazole ring, potentially influencing its binding affinity and inhibitory potency. For instance, studies on pyrazolone-based Schiff bases have demonstrated significant inhibitory activity against enzymes like butyrylcholinesterase (BChE) and tyrosinase. researchgate.net

Table 1: Examples of Enzymatic Inhibition by Pyrazole Derivatives (Analogous Compounds)

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Pyrazolo-pyrimidine derivatives | Carbonic Anhydrase (CA) I & II | Poorly inhibited CA I while exhibiting low subnanomolar potency against CA II. |

| Pyrazole thioether analogs | N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) | The most potent analog showed an IC50 of 17.9 ± 8.0 μM, indicating potential as an antibiotic. nih.gov |

| 1,3,5-trisubstituted pyrazolines | Monoamine Oxidase (MAO) | Derivatives have been identified as potent and selective MAO-B inhibitors. researchgate.net |

This table presents data for structurally related pyrazole compounds to illustrate the potential enzymatic inhibitory activities of the pyrazole scaffold. Data is not for this compound.

Receptor Binding and Ligand Affinity Studies

Pyrazole derivatives are known to bind to a variety of biological receptors. The specific substitution pattern on the pyrazole ring is crucial for determining receptor affinity and selectivity. Research on novel nitro-substituted triaryl pyrazole derivatives has shown that the presence of a nitro group can significantly impact binding affinity for estrogen receptor (ER) subtypes ERα and ERβ. nih.gov In one study, the introduction of a nitro group into the phenolic ring of a triaryl pyrazole scaffold increased the binding affinity for ERβ by up to 27-fold compared to the non-nitrated analog. nih.gov This suggests that the nitro group in this compound could play a critical role in its interaction with specific receptor targets.

Table 2: Estrogen Receptor Binding Affinities of Nitro-Triaryl Pyrazole Analogs

| Compound | RBA (%) ERα (IC50 nM) | RBA (%) ERβ (IC50 nM) |

|---|---|---|

| 5a (4-nitro) | 1.83 (1366) | 1.45 (1724) |

| 5b (3-nitro) | 0.96 (2604) | 2.10 (1190) |

| 5c (2-nitro) | 5.17 (483) | 3.27 (764) |

| 5d (2,4-dinitro) | 0.40 (6250) | 0.61 (4098) |

Data adapted from a study on nitro-substituted triaryl pyrazoles to demonstrate the influence of the nitro group on receptor binding. nih.gov RBA stands for Relative Binding Affinity.

Cell-Based Assays for Investigating Cellular Responses (excluding human clinical outcomes)

Cell-based assays are crucial for determining the cytotoxic or other cellular effects of novel compounds. Numerous pyrazole derivatives have been evaluated for their anticancer activity against various cell lines. globalresearchonline.netresearchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) is a common metric used to quantify a compound's potency in inhibiting cellular processes like proliferation. nih.gov For example, certain pyrazolo-pyrimidine derivatives have shown IC50 values in the micromolar range against breast cancer cell lines like MCF-7. researchgate.net The cytotoxic effects of nitropyrazole-derived compounds have also been investigated, with some showing significant toxicity linked to the production of reactive oxygen/nitrogen species (ROS/RNS) and subsequent DNA damage.

Table 3: Cytotoxicity (IC50) of Various Pyrazole Derivatives in Cancer Cell Lines

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative (9d) | MCF-7 (Breast) | 15.3 |

| Pyrazolo[1,5-a]pyrimidine derivative (11g) | MCF-7 (Breast) | 18.3 |

| 3,5-diaryl -1H-pyrazole (3b) | A549 (Lung) | 12.47 ± 1.08 |

| 3,5-diaryl -1H-pyrazole (3b) | HT1080 (Fibrosarcoma) | 11.40 ± 0.66 |

This table presents IC50 values for various pyrazole derivatives from different studies to illustrate the range of cytotoxic potential within this compound class. globalresearchonline.netresearchgate.netnih.gov Data is not for this compound.

Mechanistic Investigations of Molecular Targets and Pathways

Understanding the molecular targets and pathways affected by a compound is key to drug development. mdpi.com For pyrazole derivatives, a prominent target class is the protein kinase family. nih.gov Many pyrazole-containing drugs function as kinase inhibitors, which are crucial in cancer therapy. The pyrazole scaffold can fit into the ATP-binding pocket of kinases, and substituents can be modified to achieve selectivity. nih.gov For nitropyrazole compounds, mechanistic studies have linked their toxicity to oxidative stress and the activation of DNA repair mechanisms. researchgate.net Molecular docking and dynamics simulations are computational tools often used to predict and analyze the interaction between a compound and its potential molecular target, helping to elucidate the binding mode and stability of the complex. researchgate.netnih.gov

Potential as Scaffolds or Probes in Medicinal Chemistry Research

The pyrazole ring is considered a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs and its versatile chemical properties. nih.govglobalresearchonline.netresearchgate.net Its value stems from several factors:

Metabolic Stability : The pyrazole ring is generally resistant to metabolic degradation, which is a desirable property for drug candidates. nih.gov

Synthetic Accessibility : A wide variety of synthetic methods are available to produce highly functionalized pyrazole derivatives. globalresearchonline.net

Bioisosteric Replacement : The pyrazole ring can act as a bioisostere for other functional groups, such as amides or other heterocyclic rings, allowing for the fine-tuning of a molecule's properties. nih.gov

Structural Versatility : The pyrazole ring can be substituted at multiple positions, enabling the precise spatial arrangement of functional groups to optimize interactions with a biological target. researchgate.net

The compound this compound incorporates this valuable scaffold. The cyclopentanone (B42830) ring provides a three-dimensional structure and a potential point for further functionalization, while the 4-nitropyrazole moiety offers specific electronic and hydrogen-bonding characteristics. This combination could be exploited in the design of new chemical probes or as a starting point for the development of novel therapeutic agents targeting a range of diseases. nih.govglobalresearchonline.net

Advanced Materials Science Applications

In the realm of materials science, nitrated pyrazoles are most prominently recognized for their application as energetic materials. mdpi.comnih.govresearchgate.net The combination of the nitrogen-rich pyrazole ring and one or more nitro groups leads to compounds with high heats of formation, high density, and significant chemical energy. nih.gov These properties make them candidates for use in explosives, propellants, and pyrotechnics. researchgate.net

Research in this area focuses on synthesizing nitropyrazole derivatives with an optimal balance of energy and stability. Key performance indicators include detonation velocity, detonation pressure, and thermal stability (decomposition temperature). mdpi.comrsc.orgrsc.orgacs.org While many high-energy materials are sensitive to impact or friction, a major goal is the development of insensitive high-energy-density materials (HEDMs). nih.gov The structure of this compound, with a single nitro group, suggests it would be a less powerful but potentially more stable energetic material compared to polynitrated pyrazoles.

Table 4: Energetic Properties of Various Nitropyrazole-Based Compounds

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Decomposition Temp. (°C) |

|---|---|---|---|

| 4-Nitropyrazole (4-NP) | 1.52 | 6680 | N/A |

| 3,4-Dinitropyrazole (3,4-DNP) | 1.83 | 8420 | 275 |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 1.82 | 8960 | 171 |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.83 | 8931 | 218 |

This table showcases the properties of various nitropyrazole compounds to illustrate their potential as energetic materials. mdpi.comacs.orgmdpi.com Data is not for this compound.

Exploration of Optical and Electronic Properties

The presence of the 4-nitropyrazole group, which contains a π-conjugated system and a strong electron-withdrawing nitro group, suggests that this compound could exhibit interesting optical and electronic properties. Generally, such features can lead to nonlinear optical (NLO) behavior or specific light absorption and emission characteristics. A systematic investigation into its photophysical properties, including UV-Vis absorption and fluorescence spectroscopy, would be the first step in characterizing its potential in this area. Theoretical calculations could also provide insight into its molecular orbitals and potential electronic transitions.

Coordination Chemistry with Metal Ions for Complex Formation

The pyrazole ring in this compound contains nitrogen atoms that could act as donor sites for coordination with metal ions. The formation of metal complexes could significantly alter the electronic and physical properties of the parent molecule, potentially leading to new materials with catalytic, magnetic, or luminescent properties. Research in this area would involve reacting the compound with various metal salts and characterizing the resulting coordination complexes using techniques such as X-ray crystallography and spectroscopic methods.

Potential in Polymer Chemistry or Supramolecular Assemblies

The structure of this compound could lend itself to incorporation into larger molecular structures like polymers or supramolecular assemblies. The cyclopentanone moiety offers a site for further functionalization, which could enable its use as a monomer in polymerization reactions. Additionally, the polar nature of the nitro and carbonyl groups, along with the potential for hydrogen bonding, could facilitate the formation of ordered supramolecular structures in the solid state.

Agrochemical and Crop Protection Research Potential

Many nitrogen-containing heterocyclic compounds, including pyrazole derivatives, have been investigated for their potential as agrochemicals due to their biological activity. The 4-nitropyrazole scaffold, in particular, is a feature of some compounds with herbicidal or fungicidal properties. However, without specific bioactivity screening data for this compound, its potential in crop protection remains purely speculative. A comprehensive research program would be required to evaluate its efficacy and spectrum of activity against various plant pathogens and weeds.

Role as Synthetic Intermediates in the Synthesis of Complex Molecules

The functional groups present in this compound—a ketone, a nitro group, and a pyrazole ring—make it a potentially versatile intermediate in organic synthesis. The ketone can be a handle for various transformations to build molecular complexity. The nitro group can be reduced to an amine, opening up another avenue for derivatization. The pyrazole ring itself is a stable heterocyclic core that can be a key building block in the synthesis of more complex target molecules, including potential pharmaceuticals or functional materials.

Future Perspectives and Research Challenges

Development of Novel and More Sustainable Synthetic Routes for Analogues

The advancement of pyrazole-based compounds is intrinsically linked to the development of efficient and sustainable synthetic methodologies. researchgate.net Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. numberanalytics.com Future research will likely focus on greener alternatives. nih.gov For instance, microwave-assisted synthesis and the use of eco-friendly solvents are emerging as viable options for the synthesis of pyrazole (B372694) derivatives. nih.govnih.gov The development of one-pot multicomponent reactions, catalyzed by novel agents like taurine (B1682933) or nano-catalysts, could provide an efficient and environmentally benign route to a variety of substituted pyrazole analogues. mdpi.com These methods offer advantages such as reduced reaction times, higher yields, and simpler work-up procedures. mdpi.com

Furthermore, the synthesis of nitropyrazoles, a key component of the target molecule, has been evolving towards safer and more economical processes. nih.gov Traditional nitration often requires strong acids, but newer methods utilizing agents like oxone in aqueous solutions present a milder and more sustainable alternative. nih.gov The exploration of such green synthetic strategies will be crucial for the environmentally responsible production of 2-(4-Nitropyrazol-1-yl)cyclopentan-1-one and its derivatives. researchgate.net

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new transformations. The formation of this compound likely involves a Michael addition reaction, a versatile method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net While the general mechanism of Michael additions is well-understood, the specific nuances of the reaction involving pyrazoles as nucleophiles warrant deeper investigation. researchgate.netorganic-chemistry.org

Future research should employ advanced mechanistic studies to elucidate the intricate details of these transformations. This could involve the use of isotopic labeling studies to trace the pathways of atoms throughout the reaction. Kinetic studies will also be vital in determining the rate-limiting steps and the influence of various catalysts and reaction conditions. nih.gov Such detailed mechanistic insights will enable chemists to fine-tune reaction parameters for improved efficiency and selectivity.

Exploration of Undiscovered Reactivity Patterns of the Conjugate

The chemical reactivity of this compound is a fertile ground for new discoveries. The presence of multiple functional groups—a ketone, a nitro group, and a pyrazole ring—suggests a rich and varied chemical behavior waiting to be explored. Future studies could investigate the selective reduction of the nitro group or the ketone, leading to a range of new derivatives with potentially different biological activities.

Moreover, the pyrazole ring itself can participate in various transformations. For example, cycloaddition reactions could be explored to construct more complex heterocyclic systems. rsc.org The development of novel catalytic systems could unlock previously inaccessible reactivity patterns, leading to the synthesis of unique molecular architectures based on the this compound scaffold.

Integration of Multiscale Computational and Experimental Methodologies

The synergy between computational modeling and experimental work has become a powerful tool in modern chemical research. nih.gov For a molecule like this compound, this integrated approach can provide deep insights into its structure, properties, and reactivity. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict molecular geometries, electronic properties, and reaction pathways. nih.gov

This predictive power can guide experimental design, saving time and resources. For example, computational screening of potential catalysts or reaction conditions can help identify the most promising candidates for laboratory investigation. researchgate.net Molecular dynamics simulations can provide insights into the conformational behavior of the molecule, which can be crucial for understanding its biological activity. nih.gov The combination of these computational tools with experimental validation through techniques like NMR spectroscopy and X-ray crystallography will be essential for a comprehensive understanding of this compound. nih.govmdpi.com

Design and Synthesis of Next-Generation Analogues with Tailored Properties for Specific Applications

A key motivation for studying this compound is the potential to develop new molecules with specific, tailored properties. By systematically modifying the structure of the parent compound, it is possible to fine-tune its biological activity or material properties. mdpi.com For instance, the introduction of different substituents on the pyrazole or cyclopentanone (B42830) rings could lead to analogues with enhanced potency as anti-inflammatory agents or anticancer therapeutics. nih.govresearchgate.net

Ligand-based design approaches, which utilize pharmacophore and QSAR modeling, can be employed to rationally design new derivatives with improved activity and selectivity. nih.gov The synthesis of these next-generation analogues will benefit from the development of versatile and efficient synthetic methodologies as discussed earlier. The ultimate goal is to create a library of compounds based on the this compound scaffold, each optimized for a specific application, be it in medicine, agriculture, or materials science. researchgate.net

Addressing Challenges in Scale-Up and Process Chemistry for Practical Applications

For any promising compound to move from the laboratory to practical application, the challenges of scale-up and process chemistry must be addressed. rsc.org A synthetic route that is efficient on a milligram scale may not be feasible for kilogram or ton-scale production. Issues such as cost of starting materials, safety of the process, and ease of purification become paramount. numberanalytics.comnumberanalytics.com

Future research will need to focus on developing robust and scalable synthetic processes for this compound and its analogues. This may involve optimizing reaction conditions to minimize the use of expensive or hazardous reagents and developing efficient purification techniques. The principles of green chemistry will be particularly important in this context, aiming for processes that are not only economically viable but also environmentally sustainable. researchgate.net Overcoming these process chemistry challenges will be a critical step in realizing the full potential of this promising class of compounds. rsc.org

Q & A

Q. How can the molecular structure of 2-(4-Nitropyrazol-1-yl)cyclopentan-1-one be confirmed experimentally?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For cyclopentanone derivatives, NMR analysis typically reveals distinct proton environments. For example, in structurally similar compounds like 2-(4-acetylphenyl)cyclopentan-1-one, cyclopentanone ring protons resonate between δ 2.0–2.5 ppm (multiplet), while aromatic protons appear at δ 7.0–8.5 ppm . Coupling patterns (e.g., splitting due to neighboring substituents) and integration ratios further validate substituent positions. Additionally, X-ray crystallography using programs like SHELX can resolve ambiguities by providing precise bond lengths and angles .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer: Cyclopentanone derivatives are often synthesized via nucleophilic substitution or cycloaddition reactions. A viable approach involves functionalizing the cyclopentanone core with a nitropyrazole moiety. For instance, asymmetric transfer hydrogenation (ATH) reactions using Ru(II) catalysts (e.g., (R,R)-A/B) have achieved high enantiomeric excess (80–92% ee) in related cyclopentanone systems, suggesting applicability for stereoselective synthesis . Reaction optimization should include screening catalysts, solvents (e.g., toluene or methanol), and temperatures (25–80°C) to maximize yield and selectivity.

Q. How can researchers determine physical properties (e.g., solubility, stability) of this compound when literature data is limited?

- Methodological Answer: Experimental determination using techniques like differential scanning calorimetry (DSC) for melting points and thermogravimetric analysis (TGA) for thermal stability is recommended. For solubility, systematic solvent screens (polar vs. non-polar) under controlled temperatures can identify optimal solvents. Computational tools (e.g., COSMO-RS) can predict solubility parameters based on molecular descriptors like LogP (partition coefficient), which is reported as 2.11 for analogous compounds .

Advanced Research Questions

Q. How can catalytic systems be optimized for enantioselective synthesis of this compound?

- Methodological Answer: Catalyst selection and reaction engineering are critical. For ATH reactions, chiral Ru(II) complexes (e.g., (R,R)-TsDPEN) have shown efficacy in reducing ketones to alcohols with high stereocontrol . Key parameters to optimize include:

- Substrate-to-catalyst ratio (e.g., 100:1 to 1000:1).

- Hydrogen donor (e.g., formic acid-triethylamine azeotrope).

- Temperature (e.g., 28–40°C to balance reaction rate and enantioselectivity).

High-throughput screening (HTS) with robotic platforms can expedite parameter space exploration.

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic transitions, frontier molecular orbitals (HOMO/LUMO), and charge distribution. For example, the electron-withdrawing nitro group in 4-nitropyrazole likely lowers the LUMO energy, enhancing electrophilicity at the cyclopentanone carbonyl . Molecular dynamics (MD) simulations can further predict solvation effects and conformational stability.

Q. How should researchers address contradictions in reported spectroscopic data for cyclopentanone derivatives?

- Methodological Answer: Contradictions often arise from solvent effects, impurities, or instrumental calibration. To resolve discrepancies:

- Cross-validate data using multiple techniques (e.g., NMR, IR, mass spectrometry).

- Standardize conditions : Use deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS for NMR).

- Replicate experiments : Compare results with independent synthesis batches .

Key Considerations for Methodological Rigor

- Crystallography : Use SHELXL for refining crystal structures, especially for resolving tautomeric forms or disorder .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectroscopic or catalytic datasets .

- Ethical Reporting : Disclose all synthetic conditions (e.g., catalyst loading, reaction time) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.